molecular formula C15H14O4S B6409190 3-Methyl-4-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1262010-49-0

3-Methyl-4-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409190
CAS RN: 1262010-49-0
M. Wt: 290.3 g/mol
InChI Key: AJPFWJWXILDSQK-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylsulfonylphenyl)benzoic acid, 95% (also known as 3M4MSPB) is a synthetic organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 310.37 g/mol and a melting point of 86-88°C. 3M4MSPB is a versatile compound that has been used in a variety of research applications, including biochemical and physiological studies, drug development, and molecular biology.

Scientific Research Applications

3M4MSPB has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and molecular biology. In biochemical and physiological studies, it has been used as a reagent to study enzyme activity, protein binding, and DNA binding. In drug development, it has been used to study the activity of drugs on various targets and to identify novel drug targets. In molecular biology, it has been used to study gene expression, protein synthesis, and protein-protein interactions.

Mechanism of Action

The mechanism of action of 3M4MSPB is not fully understood. However, it is believed to act as an inhibitor of enzyme activity, protein binding, and DNA binding. It is thought to bind to the active site of enzymes and proteins, blocking their activity. It is also thought to bind to DNA, preventing the synthesis of proteins.
Biochemical and Physiological Effects
3M4MSPB has been found to have a variety of biochemical and physiological effects. In biochemical studies, it has been found to inhibit the activity of enzymes and proteins, as well as to bind to DNA. In physiological studies, it has been found to have an anti-inflammatory effect, to reduce pain and swelling, and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 3M4MSPB in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it an attractive reagent for researchers. It is also a highly stable compound, making it suitable for use in long-term experiments. Additionally, it has a wide range of applications, making it a versatile reagent for researchers.
However, there are also some limitations to the use of 3M4MSPB in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be toxic in high concentrations, so it should be handled with care.

Future Directions

There are several potential future directions for the use of 3M4MSPB in scientific research. It could be used to study the interaction between enzymes and proteins, as well as the interaction between DNA and proteins. Additionally, it could be used to identify novel drug targets and to study the effects of drugs on various targets. It could also be used to study the effects of environmental toxins on the biochemical and physiological processes of organisms. Finally, it could be used to study the effects of genetic mutations on biochemical and physiological processes.

Synthesis Methods

3M4MSPB can be synthesized through a two-step process. First, 4-methylsulfonylphenyl benzoic acid is reacted with 3-chloropropionic acid in the presence of a base to form 3-methyl-4-(4-methylsulfonylphenyl)benzoic acid. This reaction is carried out in a solvent such as dichloromethane at a temperature of 0-5°C. The second step involves the purification of the acid by recrystallization in a solvent such as methanol or ethanol.

properties

IUPAC Name

3-methyl-4-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(7-4-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPFWJWXILDSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691640
Record name 4'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1262010-49-0
Record name 4'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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